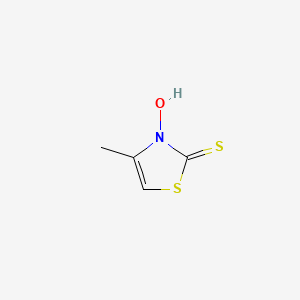

3-Hydroxy-4-methyl-2(3H)-thiazolethione

Beschreibung

Overview of Thiazole (B1198619) Heterocycles in Chemical Research

Thiazoles are a fundamental class of five-membered heterocyclic compounds containing one sulfur and one nitrogen atom within a planar, unsaturated ring that exhibits significant aromatic character. uni.lu This aromaticity is due to the delocalization of pi (π) electrons, which imparts stability to the ring. uni.lumdpi.org The thiazole moiety has been a cornerstone in chemical research for many decades, finding applications in a vast array of fields from medicinal chemistry to materials science. uni.lumdpi.org

The unique electronic properties conferred by the sulfur and nitrogen heteroatoms make the thiazole ring a versatile scaffold in drug discovery and development. sigmaaldrich.com Numerous synthetic and natural compounds feature a thiazole ring, which often proves essential for their biological activity. nih.govresearchgate.net Thiazole derivatives are known to possess a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. uni.lu Notable examples of FDA-approved drugs containing a thiazole core include the antiretroviral agent Ritonavir and the anticancer drug Dasatinib. sigmaaldrich.comnih.gov The reactivity of the thiazole ring allows for various chemical modifications, enabling chemists to generate extensive libraries of derivatives for structure-activity relationship (SAR) studies. researchgate.net

Importance of N-Hydroxylated Heterocycles in Organic and Medicinal Chemistry

N-hydroxylated heterocycles are a significant class of compounds characterized by a hydroxyl group attached to a nitrogen atom within a heterocyclic ring system. This functional group imparts unique chemical and biological properties. In biological systems, N-hydroxylation is a common metabolic pathway for drugs and other xenobiotics containing nitrogen atoms. nih.gov These N-hydroxy metabolites can be chemically reactive and may be involved in the therapeutic or toxicological profiles of the parent compounds. nih.gov

In the realm of organic and medicinal chemistry, the N-hydroxy group is of great interest. N-hydroxy-containing scaffolds are present in a variety of biologically active natural products and synthetic molecules. nih.gov For instance, N-hydroxyindoles have been identified as potent inhibitors of enzymes like lactate (B86563) dehydrogenase, which is a target in cancer therapy. nih.gov Similarly, other N-hydroxylated heterocycles have demonstrated activities such as antioxidant, anti-inflammatory, and neuropharmacological effects. nih.gov The N-hydroxy functionality can also serve as a valuable synthetic handle for further chemical transformations. nih.gov The ability of N-hydroxylated compounds to chelate metal ions is another key feature, exploited in the design of various therapeutic agents. nih.gov

Specific Focus on 3-Hydroxy-4-methyl-2(3H)-thiazolethione within Thiohydroxamic Acid Chemistry

This compound, also known by the synonym 2-Mercapto-4-methylthiazole 3-oxide, is a specific example of an N-hydroxylated heterocycle. uni.lusigmaaldrich.com It belongs to the class of cyclic thiohydroxamic acids. Hydroxamic acids possess the general structure R-C(=O)N(OH)R', and their thio-analogs, thiohydroxamic acids, have one or both oxygen atoms replaced by sulfur. rsc.org this compound (HMTT) is a cyclic thiohydroxamic acid where the functional group is part of the thiazolethione ring system.

This compound is noted for its utility in synthetic organic chemistry, particularly in the Barton reaction for the generation of carbon-centered radicals from the corresponding O-acyl esters. uni.lu The N-O bond in the O-acyl derivatives of HMTT is weak and can undergo homolytic cleavage upon initiation by light or heat, leading to radical intermediates that can participate in a variety of useful transformations. HMTT is also recognized for its ability to form complexes with divalent d-block metal ions, such as cobalt, nickel, and zinc. The hydrated form of HMTT has been reported to show greater thermal stability and solubility compared to its anhydrous form.

The table below summarizes the key physicochemical properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 49762-08-5 | uni.lusigmaaldrich.com |

| Molecular Formula | C₄H₅NOS₂ | uni.lusigmaaldrich.com |

| Molecular Weight | 147.22 g/mol | uni.lusigmaaldrich.com |

| Melting Point | 92-94 °C | sigmaaldrich.com |

| Appearance | Brownish-yellow to brown solid | sigmaaldrich.com |

| Solubility | Soluble in methanol (B129727) (25 mg/mL) | sigmaaldrich.com |

| InChI Key | LOKDIDVKVVVVHK-UHFFFAOYSA-N | uni.lu |

Detailed research findings regarding the synthesis and reactivity of this compound are centered on its role as a precursor in radical chemistry. The synthesis of its O-acyl derivatives, often referred to as Barton esters, allows for the decarboxylative generation of radicals from carboxylic acids. This reactivity is a cornerstone of its application in organic synthesis.

While specific, detailed spectroscopic data such as assigned ¹H and ¹³C NMR spectra for this compound are not extensively documented in readily available literature, studies on related N-alkoxythiazole-2(3H)-thiones have utilized variable-temperature NMR to investigate the dynamic behavior and rotational barriers around the N-O bond. mdpi.org Such studies provide insight into the conformational properties of this class of compounds. mdpi.org

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-Mercapto-4-methylthiazole 3-oxide |

| Dasatinib |

| N-hydroxyindoles |

| Ritonavir |

| Thiazole |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hydroxy-4-methyl-1,3-thiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS2/c1-3-2-8-4(7)5(3)6/h2,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKDIDVKVVVVHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=S)N1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50321378 | |

| Record name | 3-Hydroxy-4-methyl-2(3H)-thiazolethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49762-08-5 | |

| Record name | 49762-08-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-4-methyl-2(3H)-thiazolethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-4-methyl-2(3H)-thiazolethione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Hydroxy 4 Methyl 2 3h Thiazolethione

Historical and Current Synthetic Routes

The synthesis of the 3-Hydroxy-4-methyl-2(3H)-thiazolethione core structure is conceptually based on the well-established Hantzsch thiazole (B1198619) synthesis, which traditionally involves the reaction of an α-haloketone with a thioamide. For N-substituted thiazolethiones, a dithiocarbamate (B8719985) is used as the sulfur and nitrogen source.

The most direct and common route for synthesizing this compound involves the condensation reaction between an appropriate α-haloketone and a salt of N-hydroxydithiocarbamic acid.

Precursors:

α-Haloketone: The ketone precursor required is a halogenated derivative of 2-butanone. The most common starting materials are 3-chloro-2-butanone (B129570) or 3-bromo-2-butanone. α-Haloketones are versatile building blocks in the synthesis of a wide array of heterocyclic systems. nih.govnih.gov

N-Hydroxydithiocarbamate Salt: This precursor provides the nitrogen, the hydroxyl group attached to the nitrogen, and the thione sulfur. It is typically used as a stable salt, such as potassium N-hydroxydithiocarbamate. This salt can be prepared from hydroxylamine (B1172632), carbon disulfide, and a base like potassium hydroxide.

Nucleophilic Substitution: The reaction initiates with the nucleophilic attack of a sulfur atom from the dithiocarbamate salt on the α-carbon of the haloketone (the carbon bearing the halogen). This results in the displacement of the halide ion (Cl⁻ or Br⁻) and the formation of a linear intermediate.

Intramolecular Cyclization and Dehydration: The intermediate then undergoes an intramolecular condensation. The nitrogen atom's lone pair attacks the ketone's carbonyl carbon. This is followed by a dehydration step (loss of a water molecule) to form the stable five-membered thiazole ring.

Table 1: Key Reaction Steps and Intermediates

| Step | Reactants | Key Transformation | Intermediate/Product |

| 1 | 3-Bromo-2-butanone + Potassium N-hydroxydithiocarbamate | S-alkylation via Nucleophilic Substitution | S-(2-oxobutan-3-yl) N-hydroxydithiocarbamate |

| 2 | S-(2-oxobutan-3-yl) N-hydroxydithiocarbamate | Intramolecular Cyclization and Dehydration | This compound |

For research purposes, particularly when the compound is used as a source of alkyl radicals in Barton-type reactions, high purity is essential. tcichemicals.com Optimization of the synthesis focuses on maximizing yield and purity while minimizing reaction time and by-product formation.

Key parameters for optimization include:

Choice of Halogen: The reactivity of the α-haloketone (I > Br > Cl) influences reaction rates. α-Bromoketones often provide a good balance of reactivity and stability, leading to efficient reactions under mild conditions. organic-chemistry.org

Solvent System: The choice of solvent is critical. Polar aprotic solvents like acetone (B3395972) or ethanol (B145695) are commonly used as they can dissolve the ionic dithiocarbamate salt and the organic haloketone, facilitating the reaction.

Temperature Control: The initial S-alkylation step is often performed at a low temperature (e.g., 0 °C) to control the exothermic reaction and prevent side reactions. The mixture may then be allowed to warm to room temperature or gently heated to drive the cyclization to completion.

Stoichiometry and Purity of Precursors: Using a slight excess of the dithiocarbamate salt can ensure the complete consumption of the more valuable α-haloketone. The purity of the starting materials is paramount to avoid difficult-to-remove impurities in the final product.

Table 2: Optimization Parameters

| Parameter | Options | Effect on Reaction |

| Halogen in Ketone | Cl, Br, I | Affects reaction rate and cost. Bromides are often optimal. |

| Solvent | Ethanol, Acetone, DMF | Influences solubility of reactants and reaction rate. |

| Temperature | 0 °C to Reflux | Controls reaction kinetics and selectivity. |

| Base (if needed) | K₂CO₃, Et₃N | Can be used to neutralize any acid formed, driving the reaction forward. |

Alternative Synthetic Approaches and Their Efficiencies

While the Hantzsch-type synthesis is the most prevalent, other theoretical routes could be explored, particularly if the standard precursors are unavailable or if different substitution patterns are desired.

Another possibility involves the reaction of α-mercaptoketones with a source of hydroxylamine and carbon disulfide, but this is less common due to the instability and handling difficulties associated with α-mercaptoketones. The direct, one-pot condensation of the α-haloketone and N-hydroxydithiocarbamate remains the most efficient and practical method reported in the chemical literature for this class of compounds.

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the importance of environmentally benign processes. The synthesis of this compound can be made greener by focusing on its precursors and the reaction conditions.

Greener Synthesis of α-Haloketone Precursors: Traditional methods for synthesizing α-haloketones often use elemental halogens like bromine (Br₂), which are toxic and corrosive. chemistryviews.org Greener alternatives are being developed that use less hazardous halogenating agents like N-halosuccinimides (NBS, NCS). organic-chemistry.org More advanced, catalytic methods aim to use simple inorganic salts (e.g., nickel chloride) as the halogen source, activated by photochemistry, which significantly reduces waste and toxicity. chemistryviews.org

Atom Economy: The classical Hantzsch synthesis for this compound is relatively atom-economical. The main by-products are an inorganic salt (e.g., KCl or KBr) and water, which are generally non-toxic and easily removed.

Solvent Choice and Energy Input: The use of greener solvents like ethanol, which is derived from biomass, is preferred over more toxic solvents like DMF. Furthermore, exploring energy-efficient activation methods, such as ultrasonic irradiation, has been shown to be effective for the synthesis of other thiazole derivatives and could potentially be applied here to reduce reaction times and energy consumption.

Catalysis: While the uncatalyzed reaction works well, research into catalytic versions could further improve efficiency. For example, phase-transfer catalysts could enhance the reaction rate between the aqueous/solid dithiocarbamate salt and the organic haloketone phase, allowing for milder conditions and potentially cleaner reactions.

By integrating these principles, the synthesis of this compound can be aligned with modern standards of sustainable chemical manufacturing.

Advanced Spectroscopic and Crystallographic Characterization of 3 Hydroxy 4 Methyl 2 3h Thiazolethione and Its Derivatives

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides unparalleled insight into the three-dimensional arrangement of atoms in a crystalline solid. This technique has been pivotal in elucidating the structural intricacies of 3-Hydroxy-4-methyl-2(3H)-thiazolethione derivatives and their coordination complexes.

Determination of Solid-State Molecular Architecture

The solid-state molecular architecture of the zinc and nickel complexes of this compound has been successfully determined using single-crystal X-ray diffraction. rsc.org Although single crystals of the parent compound were not reported in the available literature, the analysis of its metal complexes provides valuable information about the ligand's conformation and bonding parameters upon coordination.

In a related study, the crystal structure of a derivative, 5-(4-Chlorophenyl)-3-hydroxy-4-methylthiazole-2(3H)-thione, was determined, offering comparative insights into the thiazolethione core. The crystallographic data for this derivative are presented below:

| Crystal Data for 5-(4-Chlorophenyl)-3-hydroxy-4-methylthiazole-2(3H)-thione | |

| Parameter | Value |

| Formula | C₁₀H₈ClNOS₂ |

| Molecular Weight | 257.74 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.843 (2) |

| b (Å) | 14.707 (3) |

| c (Å) | 15.312 (3) |

| β (°) | 92.34 (3) |

| Volume (ų) | 2214.7 (8) |

| Z | 8 |

This table presents the unit cell parameters for 5-(4-Chlorophenyl)-3-hydroxy-4-methylthiazole-2(3H)-thione, providing a basis for understanding the packing and symmetry of a closely related structure.

Investigation of Hydrogen Bonding Networks

Hydrogen bonding plays a significant role in the crystal structures of hydroxyl-containing thiazolethione derivatives. In the case of 5-(4-Chlorophenyl)-3-hydroxy-4-methylthiazole-2(3H)-thione, a notable feature is the presence of a bifurcated hydrogen bond. This type of interaction, where one hydrogen atom is donated to two different acceptor atoms, contributes to the stability of the crystal lattice.

In a related class of compounds, hydroxy-thiophenones, C(6) hydrogen-bonded chains formed between the hydroxyl and carbonyl groups are a dominant structural motif. exlibrisgroup.comrsc.org These chains can propagate through translation or via screw axes, leading to the formation of extended one-dimensional arrays. While specific details for the parent this compound are not available, the study of its derivatives suggests that the hydroxyl group is a key player in forming robust hydrogen-bonding networks.

Solution-State Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the structure and electronic properties of molecules in solution. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While specific experimental ¹H and ¹³C NMR data for this compound were not found in the reviewed literature, analysis of related thiazole (B1198619) and thiadiazole derivatives provides an indication of the expected chemical shifts. For instance, in novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide, the singlet for the NH group proton appears in the range of 12.10–12.87 ppm, and the singlet for the =CH group proton is observed at δ 8.06–8.63 ppm. nih.gov In other thiazole derivatives, the methyl group protons typically appear as a singlet in the aliphatic region of the ¹H NMR spectrum. researchgate.net The precise chemical shifts for this compound would be influenced by the electronic environment created by the hydroxyl and thione groups.

A hypothetical ¹H and ¹³C NMR data table based on general knowledge of similar structures is presented below for illustrative purposes:

| Hypothetical NMR Data for this compound | ||

| Nucleus | Position | Expected Chemical Shift (ppm) |

| ¹H | -CH₃ | ~2.0 - 2.5 |

| ¹H | =CH- | ~6.0 - 7.0 |

| ¹H | -OH | Broad singlet, variable |

| ¹³C | -CH₃ | ~10 - 20 |

| ¹³C | =C(CH₃)- | ~110 - 130 |

| ¹³C | =CH- | ~100 - 120 |

| ¹³C | C=S | ~180 - 200 |

This table provides an estimated range for the ¹H and ¹³C NMR chemical shifts of the key functional groups in this compound, based on data from analogous structures.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. For this compound, characteristic IR absorption bands are expected for the O-H, C=C, C=S, and C-N bonds. The O-H stretching vibration would appear as a broad band, typically in the region of 3200-3600 cm⁻¹. The C=C stretching of the thiazole ring would be observed in the 1600-1450 cm⁻¹ region. The C=S (thione) stretching vibration is expected to appear in the range of 1200-1050 cm⁻¹.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry serves as a fundamental analytical technique for the determination of the molecular weight and the elucidation of the structural features of this compound and its derivatives through fragmentation analysis. This method provides crucial information for confirming the identity of the synthesized compounds and for understanding their chemical stability under ionization conditions.

The molecular weight of this compound has been firmly established through various sources. The compound has a molecular formula of C₄H₅NOS₂. scbt.comsigmaaldrich.com This corresponds to a molecular weight of approximately 147.22 g/mol . scbt.comsigmaaldrich.com High-resolution mass spectrometry can provide a more precise monoisotopic mass. For this compound, the predicted monoisotopic mass is 146.98126 Da. uni.lu

In mass spectrometric analysis, particularly with soft ionization techniques like electrospray ionization (ESI), the compound is often observed as various adducts. Predicted mass-to-charge ratios (m/z) for common adducts of this compound have been calculated and are instrumental for identifying the molecular ion peak in an experimental spectrum.

Interactive Data Table: Predicted Mass Spectrometry Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 147.98854 |

| [M+Na]⁺ | 169.97048 |

| [M-H]⁻ | 145.97398 |

| [M+NH₄]⁺ | 165.01508 |

| [M+K]⁺ | 185.94442 |

| [M+H-H₂O]⁺ | 129.97852 |

| [M]⁺ | 146.98071 |

| [M]⁻ | 146.98181 |

| Data sourced from PubChem. uni.lu |

While detailed experimental fragmentation data for this compound is not extensively documented in publicly available literature, general principles of mass spectral fragmentation of related heterocyclic compounds can offer insights into its likely behavior under electron ionization (EI) or collision-induced dissociation (CID). The fragmentation of thiazole derivatives often involves the cleavage of the bonds within the heterocyclic ring and the loss of small neutral molecules.

For instance, studies on other thiazole-containing compounds have shown that fragmentation can be initiated by the loss of side-chain substituents, followed by the rupture of the thiazole ring itself. researchgate.net In the case of this compound, potential fragmentation pathways could involve the loss of the hydroxyl group (•OH), carbon monoxide (CO), or the thiocarbonyl group (C=S). The presence of the methyl group also provides a potential site for fragmentation, such as the loss of a methyl radical (•CH₃).

Further research involving detailed mass spectrometric analysis, including tandem mass spectrometry (MS/MS) experiments, would be necessary to definitively establish the fragmentation pathways of this compound and its derivatives. Such studies would involve the isolation and characterization of the major fragment ions to provide a comprehensive understanding of its gas-phase chemistry.

Chemical Reactivity and Mechanistic Studies of 3 Hydroxy 4 Methyl 2 3h Thiazolethione

Role in Radical Chemistry

3-Hydroxy-4-methyl-2(3H)-thiazolethione and its derivatives serve as valuable precursors in radical-mediated transformations. consensus.app The inherent weakness of the nitrogen-oxygen bond is a key feature that facilitates the generation of reactive radical species under specific conditions. consensus.app

Generation of Carbon Radicals via Barton Reaction

This compound is utilized in the Barton reaction, a versatile method for the generation of carbon radicals. scbt.com The process typically involves the conversion of a carboxylic acid to a corresponding ester of the thiazolethione, often referred to as a Barton ester. This derivative can then undergo a decarboxylative rearrangement to produce a carbon-centered radical. This application highlights the compound's utility in synthetic procedures that require the formation of carbon-carbon or carbon-heteroatom bonds via a radical intermediate.

Formation and Trapping of Alkoxyl Radicals

Derivatives of 3-hydroxythiazole-2(3H)-thiones, specifically 3-alkoxy-4-(p-chlorophenyl)-1,3-thiazole-2(3H)-thiones, have been developed to function as precursors for alkoxyl radicals. consensus.app While direct studies on this compound are less common, the chemistry of structurally similar N-hydroxythiazole-2(3H)-thiones provides significant insight. For instance, upon irradiation, related compounds release hydroxyl radicals. nih.gov These highly reactive species can be detected and studied using techniques like spin trapping with agents such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), which forms a stable adduct detectable by electron paramagnetic resonance (EPR) spectroscopy. nih.gov This methodology confirms the generation of the radical species and allows for the study of their subsequent reactions, such as inducing strand breaks in DNA. nih.gov

Mechanistic Pathways of N,O-Homolysis

The foundational reactivity of 3-alkoxy-thiazole-2(3H)-thione derivatives is dictated by the inherent weakness of the N,O bond, which predisposes them to N,O-homolysis. consensus.app Synthetic, spectroscopic, and structural investigations into 3-alkoxy-4-(p-chlorophenyl)-1,3-thiazole-2(3H)-thiones revealed that this bond cleavage initiates distinct mechanistic pathways. consensus.app The homolytic cleavage of the N-O bond generates an alkoxyl radical and a thiazole-2-thionyl radical. These pathways can lead to products of isomerization and rearrangement, reflecting the compound's latent reactivity even without external initiators. consensus.app

Influence of Substituents on Alkoxyl Radical Selectivity and Reactivity

The nature of the substituent attached to the oxygen atom significantly directs the selectivity and reactivity of the generated alkoxyl radicals. consensus.app Studies on 3-alkoxy-4-(p-chlorophenyl)-1,3-thiazole-2(3H)-thiones have shown that the O-alkyl group guides the subsequent transformations. consensus.app For example, a specific pathway observed involves the translocation of a methyl group from the oxygen atom to the sulfur atom, resulting in the formation of a heteroaromatic N-oxide. consensus.app This demonstrates that by choosing a specific substituent, the fate of the initially formed alkoxyl radical can be influenced, steering the reaction toward desired products and away from competing isomerization or rearrangement pathways. consensus.app

Complexation Chemistry with Metal Ions

This compound is an effective chelating agent, readily forming complexes with a variety of metal ions. rsc.org This property is attributed to its thiohydroxamic acid functional group, which can coordinate to metal centers through both oxygen and sulfur atoms.

Synthesis and Characterization of Divalent Metal Complexes (e.g., Co, Zn, Ni, Cu)

Divalent complexes of this compound with first-row d-block elements, including Cobalt (Co), Zinc (Zn), Nickel (Ni), and Copper (Cu), have been successfully synthesized and characterized. rsc.org The solid-state chemistry of these complexes has been a subject of detailed investigation.

The synthesis typically involves the reaction of the thiazolethione ligand with a suitable metal salt. rsc.org Structural elucidation has been achieved using advanced analytical techniques. The crystal structures of the zinc and nickel complexes were determined with high precision using single-crystal X-ray diffraction. rsc.org For the copper and cobalt complexes, where suitable single crystals could not be obtained, their structures were successfully elucidated from laboratory powder X-ray diffraction data combined with molecular-modelling approaches. rsc.org These studies confirm the coordinating ability of this compound, which acts as a bidentate ligand.

Table of Divalent Metal Complex Characterization

| Metal Ion | Formula | Crystal System | Space Group | Notes |

|---|---|---|---|---|

| Nickel (II) | [Ni(C₄H₄NOS₂)₂] | Monoclinic | P2₁/c | Structure determined by single-crystal X-ray diffraction. rsc.org |

| Zinc (II) | [Zn(C₄H₄NOS₂)₂] | Monoclinic | P2₁/c | Structure determined by single-crystal X-ray diffraction. rsc.org |

| Cobalt (II) | [Co(C₄H₄NOS₂)₂] | Not specified | Not specified | Structure elucidated from powder X-ray diffraction data. rsc.org |

| Copper (II) | [Cu(C₄H₄NOS₂)₂] | Not specified | Not specified | Structure elucidated from powder X-ray diffraction data. rsc.org |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Mercapto-4-methylthiazole 3-oxide |

| Pyrithione |

| 3-alkoxy-4-(p-chlorophenyl)-1,3-thiazole-2(3H)-thione |

| 5,5-dimethyl-1-pyrroline N-oxide (DMPO) |

| Cobalt |

| Zinc |

| Nickel |

Chelation Mechanisms and Ligand Coordination

This compound (HMTT) is a cyclic thiohydroxamic acid that demonstrates notable chelating properties, particularly with divalent first-row d-block metal ions. rsc.org Its ability to form stable complexes is attributed to the presence of a bidentate chelating unit similar to that of pyrithione. The coordination typically involves the deprotonated hydroxyl oxygen atom and the exocyclic sulfur atom of the thione group.

This chelation behavior has been leveraged in analytical chemistry for the separation and preconcentration of metal ions. For instance, HMTT is used as a chelating agent for copper(II) in a dispersive liquid-liquid microextraction (DLLME) procedure. researchgate.net In this method, the complex formed between Cu(II) and HMTT is extracted from an aqueous sample into a small volume of organic solvent, thereby concentrating it for analysis by flame atomic absorption spectrometry (FAAS). researchgate.net The efficiency of this extraction is highly dependent on the amount of the chelating agent present. researchgate.net

Studies have successfully synthesized and characterized complexes of HMTT with several divalent metals, including cobalt(II), nickel(II), copper(II), and zinc(II). rsc.org X-ray diffraction studies on the nickel and zinc complexes have confirmed the bidentate coordination through the oxygen and sulfur atoms, forming stable chelate rings. rsc.org

Table 1: Metal Complexes of this compound and Coordination Details

| Metal Ion | Complex Formula | Coordination Atoms | Analytical Application |

|---|---|---|---|

| Nickel(II) | [Ni(C₄H₄NOS₂)₂] | O, S | Synthesis and structural analysis rsc.org |

| Zinc(II) | [Zn(C₄H₄NOS₂)₂] | O, S | Synthesis and structural analysis rsc.org |

| Cobalt(II) | [Co(C₄H₄NOS₂)₂] | O, S | Synthesis and structural analysis rsc.org |

Reactivity in O-Alkylation Reactions

The alkylation of heterocyclic compounds containing multiple potential nucleophilic sites, such as this compound, is a reaction of significant synthetic interest. The molecule possesses three potential sites for alkylation: the hydroxyl oxygen (O-alkylation), the ring nitrogen (N-alkylation), and the exocyclic thione sulfur (S-alkylation). The selectivity of this reaction is governed by a combination of factors, including the nature of the substrate, the alkylating agent, and the reaction conditions (e.g., solvent, base).

In related heterocyclic systems like 1,2,4-triazole-3-thiones, S-alkylation is often observed to occur selectively. researchgate.net For other systems, such as 4-(trifluoromethyl)pyrimidin-2(1H)-ones, the direct alkylation with alkyl halides can produce a mixture of N- and O-alkylated products, with the ratio depending heavily on the specific substrate. nih.gov The outcome of the alkylation is often dictated by the Hard and Soft Acids and Bases (HSAB) principle, where hard electrophiles tend to react with the hard oxygen atom and softer electrophiles react with the softer sulfur atom.

Formation of O-Alkoxy Derivatives

The formation of O-alkoxy derivatives from this compound proceeds via the nucleophilic attack of the hydroxyl oxygen on an electrophilic alkylating agent. While specific studies on the O-alkylation of HMTT are not extensively detailed in the provided context, the principles can be inferred from its structure and related compounds. To favor O-alkylation over N- or S-alkylation, reaction conditions are chosen to enhance the nucleophilicity of the oxygen atom or to utilize alkylating agents that preferentially react at this site. This often involves the use of a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide intermediate. The resulting O-alkoxy derivatives are important synthetic intermediates.

Steric and Electronic Effects on O-Alkylation Selectivity

The regioselectivity of alkylation is a delicate balance of steric and electronic factors.

Electronic Effects : The distribution of electron density in the this compound molecule is a primary determinant of reactivity. The oxygen atom is highly electronegative, making it a hard nucleophilic center. The sulfur atom is larger and more polarizable, classifying it as a soft nucleophilic center. Theoretical methods, such as Density Functional Theory (DFT), can be used to calculate reactivity descriptors like Fukui functions and partial atomic charges to predict the most likely site of attack by different types of electrophiles. researchgate.net For instance, the analysis of electrophilic Parr functions has been used to successfully predict regioselectivity in other heterocyclic systems. nih.gov

Steric Effects : The accessibility of the nucleophilic centers to the incoming alkylating agent also plays a critical role. The hydroxyl group, while electronically favorable for reaction with hard electrophiles, may be sterically shielded by the adjacent methyl group on the thiazole (B1198619) ring. The exocyclic sulfur atom is generally more sterically accessible. Therefore, bulky alkylating agents might preferentially react at the less hindered sulfur position, even if electronic factors might favor another site. The choice of solvent can also influence selectivity by differentially solvating the nucleophilic centers and the transition states leading to the various products.

Thermally and Photochemically Initiated Reactions

This compound and its derivatives are reactive under both thermal and photochemical conditions, leading to the formation of radical species and other transformation products.

The hydrated form of HMTT is noted to have enhanced thermal stability compared to its anhydrous form. The compound serves as a precursor for generating carbon radicals through the Barton reaction, a process that often requires thermal or photochemical initiation. scbt.com In this reaction, an ester derived from the hydroxyl group of HMTT undergoes decarboxylative rearrangement to generate a carbon-centered radical, which can then be used in subsequent synthetic steps.

Photochemically, N-hydroxythiazole-2(3H)-thiones are known to be effective sources of hydroxyl radicals upon irradiation. nih.gov Studies on a related compound, N-hydroxy-4-(p-chlorophenyl)thiazole-2(3H)-thione, show that irradiation with UV light (e.g., at 300 nm) leads to the homolytic cleavage of the N-O bond. nih.govelsevierpure.com This process releases highly reactive hydroxyl radicals and results in the formation of photoproducts such as disulfides. nih.gov It is plausible that this compound undergoes a similar photolytic cleavage. The photogenerated hydroxyl radicals are potent oxidizing species capable of inducing damage to biological molecules like DNA. nih.gov

Table 2: Photochemical Reaction of N-hydroxythiazole-2(3H)-thione Analogs

| Reactant | Conditions | Key Reactive Species Generated | Major Photoproducts |

|---|

The photochemical behavior suggests that HMTT could be employed in photobiological studies as a photochemical source of hydroxyl radicals. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Hydroxy-4-methyl-2(3H)-thiazolethione, DFT calculations are instrumental in determining its optimized molecular geometry, electronic properties, and energetic profile.

Researchers utilize DFT to predict key geometric parameters such as bond lengths, bond angles, and dihedral angles. While specific DFT studies focusing solely on the isolated this compound molecule are not extensively detailed in published literature, the methodology has been applied to closely related and more complex structures containing the thiazolethione core. For instance, studies on other substituted thiazole (B1198619) derivatives use DFT methods, such as B3LYP with a 6-311G(d,p) basis set, to compare calculated geometric parameters with experimental data obtained from X-ray crystallography. These comparisons generally show good agreement, validating the accuracy of the computational approach.

Beyond geometry, DFT is used to calculate fundamental electronic properties. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more likely to be reactive. Furthermore, DFT calculations can map the electrostatic potential (ESP) surface, which reveals the charge distribution and helps identify sites susceptible to electrophilic and nucleophilic attack.

The table below illustrates the type of data that can be generated from DFT calculations for a thiazole derivative, providing a framework for what would be expected for this compound.

Interactive Table: Example of DFT-Calculated Parameters for a Thiazole Derivative (Note: Data is illustrative of the method's output)

| Parameter | Calculated Value | Unit |

|---|---|---|

| Total Energy | -1560.45 | Hartree |

| HOMO Energy | -6.2 | eV |

| LUMO Energy | -1.8 | eV |

| HOMO-LUMO Gap | 4.4 | eV |

Molecular Modeling of Intermolecular Interactions and Crystal Packing

Molecular modeling is crucial for understanding how molecules of this compound interact with each other in the solid state, which dictates the resulting crystal structure. Experimental data from single-crystal X-ray diffraction provides the basis for building and validating these computational models.

Studies on the divalent metal complexes of this compound with elements like cobalt, nickel, and zinc have provided significant insight into its crystal packing. In the crystal structures of these complexes, the directional intermolecular interactions are primarily weak forces. These include C–H⋯O and C–H⋯π contacts.

Interactive Table: Crystallographic and Interaction Data for a Metal Complex of this compound

| Parameter | Description | Observed Finding |

|---|---|---|

| Complex Studied | Divalent complexes with Co, Ni, Zn | Formation of stable crystalline structures |

| Primary Interactions | Weak forces governing crystal packing | C–H⋯O and C–H⋯π contacts |

| C–H⋯S Contacts | A specific type of weak interaction | Present, but not strongly structure-directing |

Prediction of Conformational Preferences and Tautomerism

Like many heterocyclic compounds containing hydroxyl and thione groups, this compound can exist in different tautomeric forms. The primary equilibrium is between the N-hydroxy thione form (this compound) and the thiol form (4-methyl-2-mercaptothiazole 3-oxide), alongside other potential isomers.

Computational chemistry, particularly DFT, is an essential tool for predicting the conformational preferences and the relative stabilities of these tautomers. By calculating the total electronic energy of each isomer in the gas phase or simulating the effects of a solvent, researchers can determine the most energetically favorable form. The calculations involve geometry optimization of each tautomer to find its lowest energy conformation, followed by a comparison of their absolute energies. The predicted energy differences indicate the position of the tautomeric equilibrium.

While specific computational studies on the tautomeric preferences of this compound are not widely available, the methodology is standard for this type of investigation. Such studies would clarify which tautomer predominates under different conditions, which is fundamental to understanding its chemical reactivity and biological activity.

Simulation of Reaction Pathways and Transition States

Theoretical simulations are invaluable for elucidating the mechanisms of chemical reactions. This compound is known to be useful in the Barton reaction, where its ester derivatives serve as precursors for the generation of carbon radicals via a decarboxylative rearrangement.

Computational modeling can map the entire reaction pathway for this process. Using methods like DFT, chemists can calculate the structures and energies of the reactants, intermediates, transition states, and products. A key aspect is the location of the transition state—the highest energy point along the reaction coordinate—which is critical for determining the reaction's activation energy and, consequently, its rate.

For the Barton reaction involving an ester of this compound, simulations would focus on the homolytic cleavage of the N-O bond and the subsequent steps of radical rearrangement and decarboxylation. By calculating the potential energy surface, researchers can gain a detailed, step-by-step understanding of how the reaction proceeds, which is often difficult to obtain through experimental means alone. This knowledge can be used to optimize reaction conditions or design more efficient radical precursors.

Applications of 3 Hydroxy 4 Methyl 2 3h Thiazolethione in Advanced Synthetic Methodologies

As a Reagent in Organic Synthesis

3-Hydroxy-4-methyl-2(3H)-thiazolethione (HMTT) has been effectively employed as a reagent in organic synthesis, primarily leveraging its capacity to generate radical species under mild conditions. This reactivity has been harnessed in several key synthetic transformations.

Precursor for Alkyl Radical Generation

One of the notable applications of HMTT is its use as a precursor for the generation of alkyl radicals. sigmaaldrich.com This is particularly evident in its utility in the Barton reaction, a versatile method for the deoxygenation of alcohols or the decarboxylation of carboxylic acids. sigmaaldrich.com In this context, HMTT can be converted into a corresponding ester derivative of a carboxylic acid. The resulting ester, upon activation, undergoes a decarboxylative rearrangement to generate a carbon-centered radical. This radical can then be trapped by a suitable hydrogen atom donor, effectively achieving the removal of the carboxyl group. The process is also applicable to the generation of alkoxy-radicals. sigmaaldrich.com

The general mechanism involves the formation of a thiohydroxamate ester from the carboxylic acid and HMTT. This ester can then be subjected to radical initiation, often using a tin hydride reagent or photolysis, to induce homolytic cleavage of the N-O bond. The subsequent cascade of reactions leads to the formation of the desired alkyl radical.

Utility in Stereoselective Syntheses

While direct applications of this compound as a chiral auxiliary are not extensively documented, the closely related class of thiazolidine-2-thiones has been widely used to achieve high levels of stereoselectivity in various organic reactions. nih.gov These sulfur-containing heterocycles serve as effective chiral auxiliaries, which are covalently attached to a substrate to direct the stereochemical outcome of a subsequent reaction. scielo.org.mx After the desired transformation, the auxiliary can be cleaved to yield the enantiomerically enriched product. scielo.org.mx

A prominent example of the utility of thiazolidinethiones is in asymmetric aldol (B89426) reactions. researchgate.net By attaching a thiazolidinethione auxiliary to an acyl group, the resulting N-acylthiazolidinethione can be enolized and reacted with an aldehyde. The bulky and well-defined chiral environment provided by the auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in preference to others. researchgate.net For instance, the use of thiazolidinethione auxiliaries derived from amino acids has shown excellent diastereoselectivity in acetate (B1210297) aldol reactions. scielo.org.mx The stereochemical outcome can often be controlled by the choice of Lewis acid and reaction conditions, allowing access to different stereoisomers. researchgate.net

| Auxiliary Type | Reaction | Stereochemical Outcome | Reference |

| Thiazolidinethione | Acetate Aldol Reaction | High diastereoselectivity | scielo.org.mx |

| Thiazolidinethione | Michael Addition | Effective stereocontrol | scielo.org.mx |

| Oxazolidinethione | Cascade Reactions | Diastereoselective formation of cage-type compounds | scielo.org.mx |

In the Development of New Materials and Co-crystals

The ability of this compound to form well-defined solid-state structures, both on its own and with other molecules, has made it a target of interest in materials science and crystal engineering.

Formation of Solid Solutions with Related Compounds

The formation of solid solutions, where one solid compound is incorporated into the crystal lattice of another, is a key strategy in tuning the physical properties of materials. While specific studies on solid solutions of this compound are not extensively detailed in the literature, the principles of crystal engineering suggest its potential for forming such systems with structurally related compounds. The structural similarity to other cyclic thiohydroxamic acids and related heterocycles could facilitate the formation of mixed crystals or co-crystals. The formation of such materials is governed by the subtle interplay of intermolecular interactions, such as hydrogen bonding and van der Waals forces.

In a related context, the study of the crystal structures of similar molecules, such as hydroxy-thiophenone derivatives, reveals the prevalence of hydrogen-bonded chains that dictate the crystal packing. researchgate.net The ability of the hydroxyl and thione groups in HMTT to participate in hydrogen bonding suggests its potential to form robust supramolecular synthons, which are crucial for the rational design of co-crystals and solid solutions.

Crystal Engineering Strategies and Structure-Property Relationships

Crystal engineering aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. This compound has been a subject of such studies, particularly in the context of its coordination chemistry. rsc.org

Divalent complexes of HMTT with first-row d-block elements such as cobalt, nickel, and zinc have been synthesized and their crystal structures determined. rsc.org The zinc and nickel complexes have been characterized by single-crystal X-ray diffraction, revealing the coordination of the metal ions to the oxygen and sulfur atoms of the HMTT ligand. rsc.org The structures of the copper and cobalt complexes were elucidated from powder X-ray diffraction data coupled with molecular modeling. rsc.org

| Complex | Crystallographic Method | Key Intermolecular Interactions | Reference |

| Zn(HMTT)₂ | Single-crystal X-ray diffraction | C–H···O, C–H···π | rsc.org |

| Ni(HMTT)₂ | Single-crystal X-ray diffraction | C–H···O, C–H···π | rsc.org |

| Co(HMTT)₂ | Powder X-ray diffraction & Modeling | Inferred from structural similarity | rsc.org |

| Cu(HMTT)₂ | Powder X-ray diffraction & Modeling | Inferred from structural similarity | rsc.org |

Analytical Methodologies and Detection

Separation and Preconcentration Techniques

Dispersive liquid-liquid microextraction (DLLME) has emerged as an effective sample preparation technique for the preconcentration of metal ions after chelation with 3-Hydroxy-4-methyl-2(3H)-thiazolethione. This method is characterized by its simplicity, rapidity, and low consumption of organic solvents.

A notable application of DLLME involves the separation and preconcentration of Copper(II) ions from aqueous samples. researchgate.netresearchgate.net In a typical procedure, a mixture of a disperser solvent and an extraction solvent containing the chelating agent, this compound, is rapidly injected into the aqueous sample containing Cu(II). This results in the formation of a cloudy solution, where fine droplets of the extraction solvent are dispersed throughout the aqueous phase, facilitating the rapid extraction of the Cu(II)-3-hydroxy-4-methyl-2(3H)-thiazolethione chelate. Subsequent centrifugation separates the organic phase from the aqueous phase. researchgate.net

The efficiency of the DLLME process is influenced by several parameters, including the pH of the sample, the type and volume of the disperser and extraction solvents, and the concentration of the chelating agent. researchgate.net For the preconcentration of Cu(II), ethanol (B145695) has been utilized as the disperser solvent, while carbon tetrachloride has served as the extraction solvent. researchgate.netresearchgate.net The optimal amount of this compound is a critical factor; for instance, a significant increase in the recovery of copper is observed with an adequate amount of the ligand, whereas recovery is minimal in its absence. researchgate.net

The selection of the extraction and disperser solvents is pivotal to the success of the DLLME technique. The accompanying table summarizes the solvents and their roles in a reported DLLME method for copper preconcentration.

| Solvent Type | Solvent | Volume | Purpose |

| Disperser Solvent | Ethanol | 0.5 mL | To disperse the extraction solvent in the aqueous sample. researchgate.netresearchgate.net |

| Extraction Solvent | Carbon Tetrachloride | - | To extract the metal chelate from the aqueous phase. researchgate.netresearchgate.net |

Spectrometric Quantification Methods

Following preconcentration by DLLME, Flame Atomic Absorption Spectrometry (FAAS) is a common technique for the quantification of the metallic component of the chelate. The organic phase containing the metal-3-hydroxy-4-methyl-2(3H)-thiazolethione complex is typically dissolved in a suitable solvent, and a small aliquot is introduced into the FAAS instrument. researchgate.net

In the analysis of Copper(II), the organic phase obtained after DLLME is dissolved in concentrated nitric acid, and a microinjection system is used to introduce the sample into the FAAS. researchgate.net This combination of DLLME and FAAS provides a sensitive and efficient method for the determination of trace levels of metal ions.

The analytical performance of the DLLME-FAAS method for the determination of Copper(II) using this compound as a chelating agent has been thoroughly evaluated. The key analytical parameters are presented in the table below.

| Parameter | Value |

| Limit of Detection (LOD) | 2.54 µg/L researchgate.net |

| Limit of Quantification (LOQ) | 8.48 µg/L researchgate.net |

| Preconcentration Factor (PF) | 60 researchgate.net |

| Enhancement Factor (EF) | 42 researchgate.net |

| Relative Standard Deviation (%RSD) | 5.34% researchgate.net |

These figures of merit highlight the method's high preconcentration capability and good precision for the determination of copper at trace levels.

Chromatographic Methods for Purity Assessment and Separation

While specific studies detailing chromatographic methods solely for the purity assessment of this compound are not extensively covered in the provided context, gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard techniques for the analysis of similar organic compounds. For instance, a dehydrated homogeneous liquid-liquid extraction (DHLLE) method followed by GC-mass spectrometry (MS) has been used to identify a wide range of volatile and semi-volatile compounds in honey, including structurally related thiazole (B1198619) and furan (B31954) derivatives. mdpi.com This suggests that GC-based methods could be suitable for the analysis and purity determination of this compound.

The selection of the stationary and mobile phases would be critical and would depend on the physicochemical properties of this compound, such as its polarity and volatility.

Future Directions and Emerging Research Avenues

Exploration of Novel Derivatives and Analogues

The core structure of 3-Hydroxy-4-methyl-2(3H)-thiazolethione serves as a versatile template for the design and synthesis of new molecules with tailored properties. Future research will heavily focus on creating a library of derivatives and analogues to probe structure-activity relationships (SAR). nih.govnih.gov The inherent reactivity of the N-hydroxy and thione groups, along with the potential for substitution on the thiazole (B1198619) ring, provides multiple handles for chemical modification.

Key strategies for derivatization are expected to include:

Modification at the N-hydroxy group: Esterification or etherification of the hydroxyl group can modulate the compound's lipophilicity and steric profile, which could be critical for biological applications.

Substitution at the C5 position: The C5 position of the thiazole ring is a prime site for introducing various functional groups. researchgate.net Attaching small, hydrophobic, or electronegative moieties could significantly influence the molecule's electronic properties and interaction with biological targets. researchgate.net

Alteration of the C4-methyl group: Replacing the methyl group with other alkyl or aryl substituents can fine-tune the steric and electronic environment of the molecule.

Synthesis of bioisosteres: Replacing the thiazolethione ring with other heterocyclic systems, such as thiazolidinedione or oxazole (B20620) derivatives, could lead to analogues with improved pharmacological profiles. youtube.com

Systematic exploration of these derivatives will be crucial for identifying lead compounds in medicinal chemistry and for developing materials with specific electronic or optical properties. nih.gov

Table 1: Potential Derivatives of this compound and Research Objectives

| Derivative Class | Modification Site | Potential Substituents | Primary Research Objective |

|---|---|---|---|

| N-Acyl/Aryl Analogues | N-OH | Acetyl, Benzoyl, Substituted Aryls | Enhance membrane permeability; Prodrug development |

| C5-Substituted Derivatives | C5-Position | Halogens, Nitro groups, Amino groups, Aryl groups | Modulate electronic properties; Enhance antimicrobial/antifungal activity researchgate.net |

| C4-Analogues | C4-Position | Ethyl, Propyl, Phenyl, Substituted Phenyls | Fine-tune steric hindrance; Influence receptor binding selectivity |

Advanced Applications in Medicinal Chemistry and Materials Science

While the foundational applications of thiazoles are well-established, future research aims to propel derivatives of this compound into more advanced and specialized roles.

In Medicinal Chemistry: The thiazole ring is a privileged scaffold found in numerous pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anti-diabetic agents. ijpsjournal.comnih.gov Future work will likely target complex diseases by designing derivatives that act as potent and selective inhibitors of specific enzymes or receptors. nih.gov For instance, research into thiazole-based dopamine (B1211576) reuptake inhibitors and renin inhibitors showcases the potential for creating highly specific therapeutic agents. nih.govnih.gov The development of novel thiazole derivatives as treatments for multidrug-resistant pathogens is another critical area of investigation. mdpi.com

In Materials Science: The field of materials science offers fertile ground for the application of novel thiazolethiones. The sulfur and nitrogen atoms in the heterocyclic ring impart unique electronic characteristics, making them suitable building blocks for functional organic materials. ijarst.in Research is anticipated in the following areas:

Conducting Polymers: Thiazole-based polymers have been investigated for their electronic properties. arizona.edu Derivatives of this compound could be polymerized to create novel semiconducting materials for use in organic electronics.

Organic Photovoltaics (OPVs): Thiazolothiazole-based polymers and small molecules have shown promise in the construction of organic solar cells. researchgate.net The unique electronic structure of new derivatives could be harnessed to improve power conversion efficiencies.

Luminescent Materials: Thiazole derivatives can be intrinsically fluorescent and have been used to create metal-organic frameworks (MOFs) and coordination polymers with applications in sensing and organic light-emitting diodes (OLEDs). mdpi.comrsc.org

Further Mechanistic Investigations and Theoretical Refinements

A deeper understanding of the fundamental chemical behavior of this compound is essential for unlocking its full potential. Future research will necessitate a combination of experimental and computational approaches to elucidate its reactivity and properties.

Mechanistic Studies: While its utility in the Barton reaction is known, the detailed mechanisms of its reactions remain a subject for deeper investigation. Studies focusing on reaction kinetics, intermediates, and transition states will provide valuable insights. For example, investigating the photolysis and reaction kinetics with hydroxyl radicals can help understand its atmospheric chemistry and stability. researchgate.net

Theoretical and Computational Chemistry: Advanced computational methods, such as Density Functional Theory (DFT), will be indispensable. These studies can predict and explain various properties:

Tautomerism: A key area of investigation is the thione-thiol tautomerism. Theoretical calculations can determine the relative stability of tautomeric forms in different environments (gas phase, various solvents), which is crucial for understanding its reactivity. researchgate.net

Electronic Structure: Analysis of the Frontier Molecular Orbitals (HOMO-LUMO) can provide insights into the molecule's electronic transitions and reactivity towards electrophiles and nucleophiles. researchgate.net

Spectroscopic Properties: Computational models can help interpret experimental spectra (NMR, IR, UV-Vis) and confirm the structures of newly synthesized derivatives. researchgate.net

These theoretical refinements will guide synthetic efforts, allowing for a more rational design of molecules with desired characteristics.

Sustainable Synthesis and Environmental Considerations

In line with the global push for green chemistry, a major future direction is the development of sustainable and environmentally benign methods for synthesizing this compound and its derivatives. numberanalytics.com Traditional synthetic routes often involve hazardous reagents, volatile organic solvents, and harsh reaction conditions. bepls.com

Future research will focus on several key principles of green chemistry:

Green Solvents: Replacing conventional solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents can dramatically reduce the environmental impact of the synthesis. nih.gov

Catalysis: The use of recyclable biocatalysts, such as chitosan-based catalysts, or metal-free catalytic systems can improve efficiency and reduce waste. mdpi.com

Energy Efficiency: Employing alternative energy sources like microwave irradiation or ultrasound can often lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating. nih.govacs.org

Atom Economy: Designing synthetic pathways, such as multi-component reactions, that maximize the incorporation of all starting materials into the final product is a key goal. researchgate.net

Adopting these sustainable practices is not only an environmental imperative but also offers economic benefits through reduced waste and energy consumption, making the production of these valuable compounds more viable. researchgate.netfrontiersin.org

Table 2: Comparison of Synthetic Approaches for Thiazole Derivatives

| Parameter | Traditional Synthesis (e.g., Hantzsch) bepls.com | Emerging Green Synthesis |

|---|---|---|

| Solvents | Often volatile and hazardous organic solvents (e.g., benzene, ethanol) | Water, ionic liquids, polyethylene (B3416737) glycol (PEG), solvent-free conditions bepls.comnih.gov |

| Catalysts | Strong acids/bases, transition-metal catalysts bepls.com | Recyclable biocatalysts, nano-catalysts, catalyst-free methods mdpi.comnih.gov |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, ultrasonic irradiation acs.orgresearchgate.net |

| Reaction Time | Often several hours to days | Can be reduced to minutes nih.gov |

| Byproducts/Waste | Significant generation of chemical waste | Minimized waste, easier purification, recyclable components frontiersin.org |

| Environmental Impact | High | Low to moderate numberanalytics.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Hydroxy-4-methyl-2(3H)-thiazolethione, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of thiazolethione derivatives typically involves nucleophilic substitution or cyclocondensation reactions. For example, 1,2,4-triazole-3-thiones are synthesized via cyclization of thiocarbazides under acidic conditions (e.g., H₂SO₄) . Optimization includes adjusting solvent polarity (e.g., ethanol or DMF), temperature (reflux conditions), and stoichiometric ratios of reagents. Purification via recrystallization or column chromatography is critical to isolate high-purity products. Reaction monitoring using TLC or HPLC ensures intermediate formation and completion .

Q. Which spectroscopic techniques are most effective for characterizing thiazolethione derivatives, and how should data be interpreted?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assign signals based on substituent effects. For instance, thione (C=S) groups deshield adjacent protons, while hydroxyl groups appear as broad singlets .

- FT-IR : Confirm C=S (1050–1250 cm⁻¹) and OH (3200–3500 cm⁻¹) stretches. Discrepancies between experimental and computational IR spectra may arise from solvent interactions or crystal packing .

- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. High-resolution MS is preferred for exact mass confirmation .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) predict molecular geometry and electronic properties of thiazolethiones?

- Methodological Answer :

- Geometry Optimization : Use B3LYP/6-311G(d,p) to compute bond lengths, angles, and dihedral angles. Compare with X-ray crystallography data to validate accuracy .

- Electronic Properties : Calculate HOMO-LUMO gaps to assess reactivity. Lower gaps (e.g., <4 eV) suggest higher electrophilicity, useful for designing charge-transfer complexes .

- NMR Chemical Shifts : Apply gauge-including atomic orbital (GIAO) methods to simulate ¹H/¹³C shifts. Solvent effects (e.g., PCM model) improve correlation with experimental data .

Q. What strategies address discrepancies between experimental and computational spectroscopic data in thiazolethione derivatives?

- Methodological Answer :

- Solvent Effects : Simulate spectra using solvent models (e.g., IEF-PCM for polar solvents) to account for dielectric environment shifts .

- Conformational Sampling : Perform potential energy surface scans (e.g., torsion angle variations ±180°) to identify dominant conformers in solution .

- Crystal Packing : Use Hirshfeld surface analysis to evaluate intermolecular interactions (e.g., hydrogen bonds) that distort solid-state spectra .

Q. How to design structure-activity relationship (SAR) studies for antimicrobial activity in thiazolethiones?

- Methodological Answer :

- Substituent Variation : Modify hydroxyl/methyl groups to alter lipophilicity (logP) and membrane permeability. For example, halogen substituents enhance antimicrobial potency by increasing electrophilicity .

- Bioactivity Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination). Include positive controls (e.g., ciprofloxacin) and cytotoxicity assays (e.g., MTT on mammalian cells) .

- QSAR Modeling : Use descriptors like polar surface area (PSA) and molar refractivity to correlate chemical features with activity .

Data Contradiction Analysis

Q. How should researchers resolve conflicting bioactivity results in thiazolethione derivatives across studies?

- Methodological Answer :

- Standardize Assays : Ensure consistent inoculum size (e.g., 1×10⁵ CFU/mL) and incubation time (18–24 hrs) to minimize variability .

- Control for Substituent Effects : Compare derivatives with identical core structures but varying substituents (e.g., 4-methyl vs. 4-chloro) to isolate functional group contributions .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify trends obscured by experimental noise .

Experimental Design Considerations

Q. What are best practices for optimizing reaction yields in thiazolethione synthesis?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate cyclization .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 mins vs. 6 hrs) and improve yields by 10–15% via controlled dielectric heating .

- Workup Protocols : Use quenching agents (e.g., NaHCO₃) to neutralize acidic byproducts and prevent decomposition during extraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.